molecular formula C23H26N2O4 B11306648 N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11306648
M. Wt: 394.5 g/mol
InChI Key: STSAJMJTIGMDSH-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromene core, a dimethylamino group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method is the reduction of Schiff bases, which can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, H2O2

    Reducing agents: NaBH4, LiAlH4

    Solvents: Ethanol, methanol, toluene

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with target proteins, while the chromene core may interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
  • 2-[(4-methoxyanilino)methyl]phenol
  • 2-(anilinomethyl)phenol

Uniqueness

N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and its chromene core. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H26N2O4/c1-14-10-18-20(26)12-22(29-21(18)11-15(14)2)23(27)24-13-19(25(3)4)16-6-8-17(28-5)9-7-16/h6-12,19H,13H2,1-5H3,(H,24,27)

InChI Key

STSAJMJTIGMDSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NCC(C3=CC=C(C=C3)OC)N(C)C

Origin of Product

United States

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